molecular formula C13H14N2O5 B10824162 1-(beta-D-2-DEOXYRIBOFURANOSYL)-5-NITROINDOLE

1-(beta-D-2-DEOXYRIBOFURANOSYL)-5-NITROINDOLE

Cat. No.: B10824162
M. Wt: 278.26 g/mol
InChI Key: ODPRBLIUAVWXNM-YNEHKIRRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(beta-D-2-DEOXYRIBOFURANOSYL)-5-NITROINDOLE is a synthetic nucleoside analog. It is structurally characterized by the presence of a 2-deoxyribofuranosyl sugar moiety attached to a 5-nitroindole base.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(beta-D-2-DEOXYRIBOFURANOSYL)-5-NITROINDOLE typically involves the glycosylation of 5-nitroindole with a protected 2-deoxyribofuranose derivative. This process can be catalyzed by nucleoside phosphorylases or 2-deoxyribosyltransferases, which offer an efficient alternative to traditional multistep chemical methods . The reaction conditions often require the use of solvents like acetonitrile and catalysts such as Lewis acids to facilitate the glycosylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using biocatalytic processes involving immobilized enzymes. These processes are advantageous due to their high specificity, mild reaction conditions, and reduced need for protection-deprotection steps .

Chemical Reactions Analysis

Types of Reactions

1-(beta-D-2-DEOXYRIBOFURANOSYL)-5-NITROINDOLE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The indole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens and nitrating agents are used under acidic conditions.

Major Products

    Reduction: The major product is 1-(beta-D-2-DEOXYRIBOFURANOSYL)-5-AMINOINDOLE.

    Substitution: Products vary depending on the substituent introduced to the indole ring.

Scientific Research Applications

1-(beta-D-2-DEOXYRIBOFURANOSYL)-5-NITROINDOLE has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(beta-D-2-DEOXYRIBOFURANOSYL)-5-NITROINDOLE is unique due to its indole base, which provides distinct chemical properties compared to pyrimidine analogs. This uniqueness allows it to be used in specialized applications, such as the study of non-natural DNA replication and the development of novel antiviral therapies .

Properties

IUPAC Name

(2R,3S,5R)-2-(hydroxymethyl)-5-(5-nitroindol-1-yl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5/c16-7-12-11(17)6-13(20-12)14-4-3-8-5-9(15(18)19)1-2-10(8)14/h1-5,11-13,16-17H,6-7H2/t11-,12+,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPRBLIUAVWXNM-YNEHKIRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC3=C2C=CC(=C3)[N+](=O)[O-])CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC3=C2C=CC(=C3)[N+](=O)[O-])CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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